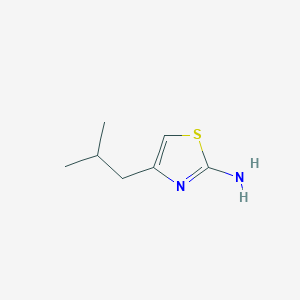

4-(2-Methylpropyl)-1,3-thiazol-2-amine

Description

Contextual Significance within Heterocyclic Chemistry Research

Heterocyclic compounds are foundational to the development of a vast array of functional molecules. The 2-aminothiazole (B372263) scaffold, a key feature of 4-(2-Methylpropyl)-1,3-thiazol-2-amine, is of particular interest to medicinal chemists. nih.gov This structural motif is present in a number of commercially available drugs, highlighting its importance in pharmaceutical research. nih.gov

The significance of 4-(2-Methylpropyl)-1,3-thiazol-2-amine in this context is as a building block or intermediate in the synthesis of more complex molecules. vulcanchem.com Its structure, featuring an isobutyl group at the 4-position and an amino group at the 2-position, provides specific steric and electronic properties that can be exploited in the design of new compounds. The presence of the amino group, in particular, offers a reactive site for further chemical modifications, allowing for the creation of diverse molecular libraries for screening purposes. vulcanchem.com

Table 1: Structural and Chemical Information for 4-(2-Methylpropyl)-1,3-thiazol-2-amine

| Property | Value |

| Molecular Formula | C₇H₁₂N₂S |

| IUPAC Name | 4-(2-methylpropyl)-1,3-thiazol-2-amine |

| Core Structure | 2-Aminothiazole |

| Key Substituents | 2-Methylpropyl (isobutyl) group at C4 |

| Functional Groups | Amine, Thiazole (B1198619) |

Historical Overview of Thiazole Derivatives in Scientific Inquiry

The scientific journey of thiazole and its derivatives dates back to the pioneering work of Hofmann and Hantzsch. researchgate.net The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a widely utilized method for creating the thiazole ring. derpharmachemica.com This foundational work opened the door to the exploration of a vast chemical space.

Historically, the importance of the thiazole ring was firmly established with its discovery as a component of vitamin B1 (thiamine). americanchemicalsuppliers.com This finding spurred significant interest in the biological roles of thiazole-containing compounds. Over the decades, research has revealed the presence of the thiazole moiety in other natural products, such as penicillin, further cementing its importance in the scientific community. fluorochem.co.uk

The versatility of the thiazole nucleus has led to its incorporation into a wide range of synthetic compounds with diverse applications, including as vulcanizing accelerators and photographic sensitizers. vulcanchem.com The continuous development of synthetic methodologies has allowed for the creation of a multitude of thiazole derivatives, each with unique properties and potential applications. derpharmachemica.com

Scope and Research Objectives for 4-(2-Methylpropyl)-1,3-thiazol-2-amine Investigations

While specific, in-depth research focused solely on 4-(2-Methylpropyl)-1,3-thiazol-2-amine is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from studies on structurally similar 2-amino-4-alkyl-thiazole derivatives. The primary areas of investigation for a compound like this would likely include its utility as a synthetic intermediate and the exploration of its potential biological activities.

Key Research Objectives would likely include:

Synthetic Utility: A primary objective would be to utilize 4-(2-Methylpropyl)-1,3-thiazol-2-amine as a scaffold for the synthesis of more complex molecules. vulcanchem.com The amino group at the 2-position is a key handle for derivatization, allowing for the attachment of various other chemical moieties.

Biological Screening: Given the broad spectrum of biological activities associated with 2-aminothiazole derivatives, a key objective would be to screen 4-(2-Methylpropyl)-1,3-thiazol-2-amine and its derivatives for various biological effects. nih.gov This could include assays for antimicrobial, anti-inflammatory, or anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Investigations would likely focus on how the 2-methylpropyl group at the 4-position influences the biological activity of the molecule. vulcanchem.com By synthesizing and testing a series of related compounds with different alkyl groups at this position, researchers can develop an understanding of the structure-activity relationship. nih.gov

Table 2: Potential Areas of Investigation for 4-(2-Methylpropyl)-1,3-thiazol-2-amine

| Research Area | Potential Focus |

| Medicinal Chemistry | Synthesis of derivatives for screening against various disease targets. |

| Organic Synthesis | Use as a building block for the creation of novel heterocyclic systems. |

| Materials Science | Exploration of its potential use in the development of coordination polymers or other novel materials. vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(2)3-6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBCOLWADASVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604427 | |

| Record name | 4-(2-Methylpropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3673-33-4 | |

| Record name | 4-(2-Methylpropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Methylpropyl 1,3 Thiazol 2 Amine

Established Synthetic Pathways to the 1,3-Thiazol-2-amine Core

The construction of the 2-aminothiazole (B372263) skeleton is a well-documented area of organic synthesis, with several reliable methods available. The choice of pathway often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.

Classical Hantzsch Thiazole (B1198619) Synthesis Modifications for the Target Compound

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and straightforward method for constructing the 2-aminothiazole ring. synarchive.comnih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. researchgate.net For the specific synthesis of 4-(2-methylpropyl)-1,3-thiazol-2-amine, the required precursors are 1-halo-4-methyl-2-pentanone (an α-haloketone with an isobutyl group) and thiourea.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization via dehydration to form the thiazole ring. This method is inherently regioselective, yielding the 4-substituted-2-aminothiazole isomer. nih.gov

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. These include the use of various catalysts and alternative reaction conditions. nanobioletters.comnih.gov

Table 1: Modified Hantzsch Synthesis Conditions for 2-Amino-4-substituted Thiazoles

| Catalyst/Condition | Starting Materials | Solvent | Key Advantages |

|---|---|---|---|

| Copper Silicate (B1173343) | α-haloketone, Thiourea | Ethanol | Heterogeneous, reusable catalyst, rapid process, high yield. nanobioletters.com |

| Iodine | Ketone, Thiourea | Ethanol | Avoids pre-synthesis of α-haloketone by in-situ halogenation. mdpi.com |

| Ultrasonic Irradiation | α-haloketone, Thiourea | Ethanol/Water | Shorter reaction times, milder conditions, improved yields. nih.gov |

Alternative Cyclization Strategies for Thiazole Ring Formation

While the Hantzsch synthesis is dominant, several alternative strategies have been developed for the formation of the 2-aminothiazole ring, offering pathways that may be advantageous when specific precursors are more accessible or when different substitution patterns are desired.

One notable method involves the copper-catalyzed reaction of oxime acetates with isothiocyanates. organic-chemistry.org This approach facilitates the formation of C-S and C-N bonds under mild conditions. Another strategy utilizes the reaction of propargylamines with substituted isothiocyanates under microwave irradiation, often catalyzed by an acid like p-toluenesulfonic acid (PTSA). bepls.com Furthermore, α-diazoketones can react with thiourea in the presence of polyethylene (B3416737) glycol (PEG-400) to yield 2-aminothiazoles, providing a catalyst-free alternative. bepls.com

Regioselective Synthesis Considerations for Substituted Thiazoles

Regioselectivity is a critical consideration in the synthesis of substituted heterocycles. In the context of 4-(2-methylpropyl)-1,3-thiazol-2-amine, the goal is to ensure the isobutyl group is positioned at C4 and the amino group at C2 of the thiazole ring.

The Hantzsch synthesis provides excellent regiocontrol. The reaction between an α-haloketone like 1-bromo-4-methyl-2-pentanone and thiourea reliably produces the 2-amino-4-(2-methylpropyl)-1,3-thiazole isomer. The reaction mechanism dictates that the sulfur atom of thiourea first displaces the halide, and subsequent cyclization occurs through the attack of a nitrogen atom on the ketone's carbonyl carbon, unambiguously establishing the desired connectivity. mdpi.comresearchgate.net Alternative methods, such as those starting from vinyl azides and potassium thiocyanate, have also been developed to yield 4-substituted 2-aminothiazoles with high selectivity. organic-chemistry.org

Functionalization and Derivatization Strategies at the Exocyclic Amine Nitrogen

The exocyclic amino group at the C2 position of the thiazole ring is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. This functionalization is typically achieved through reactions common to primary amines, such as acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The primary amino group of 2-aminothiazoles behaves as a potent nucleophile, readily participating in acylation and sulfonylation reactions.

Acylation: Reaction with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent), yields the corresponding N-(thiazol-2-yl)amides. nih.govsemanticscholar.org These reactions are often carried out in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. mdpi.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides in a basic medium results in the formation of N-(thiazol-2-yl)sulfonamides. nih.govresearchgate.net This reaction provides a straightforward method for introducing sulfonyl groups, which are prevalent in many biologically active molecules. excli.de

Table 2: Examples of Acylation and Sulfonylation Reactions on 2-Aminothiazoles

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Halide (R-COCl) | N-(Thiazol-2-yl)amide | Dry pyridine or other base. mdpi.com |

| Acylation | Carboxylic Acid (R-COOH) | N-(Thiazol-2-yl)amide | Coupling agent (e.g., HCTU, HOBt), base (e.g., DIEA). nih.gov |

Alkylation and Reductive Amination Approaches for Amine Substitution

Introducing alkyl groups onto the exocyclic nitrogen can be achieved through direct alkylation or reductive amination.

Alkylation: The direct alkylation of 2-aminothiazoles with alkyl halides can be complex. The reaction can occur at either the exocyclic amino nitrogen (exo-N) or the endocyclic ring nitrogen (endo-N). acs.orgnih.gov Alkylation at the endo-N leads to the formation of a 2-imino-3-alkylthiazoline tautomer. The regioselectivity of the reaction is highly dependent on the conditions. For instance, conducting the alkylation in the presence of a strong base like lithium amide has been shown to favor the formation of N,N-disubstituted-2-aminothiazoles (exo-N alkylation). acs.org In the absence of such a condensing agent, nuclear N-alkylation is often observed. acs.orgnih.gov

Reductive Amination: Reductive amination offers a more controlled and widely used method for preparing secondary and tertiary amines. libretexts.org This two-step, one-pot process involves the initial reaction of the 2-aminothiazole with an aldehyde or a ketone to form an imine intermediate. wikipedia.org This intermediate is not isolated but is reduced in situ to the corresponding N-alkylated amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. libretexts.org This method is highly versatile for introducing a wide range of substituents onto the exocyclic amine. researchgate.netchemistrysteps.com

Substituent Effects on Synthetic Efficiency and Product Yield

The efficiency and yield of the synthesis of 4-(2-methylpropyl)-1,3-thiazol-2-amine are significantly influenced by the nature of substituents on the precursor molecules. In the context of the Hantzsch synthesis, the primary precursors are a thiourea derivative and an α-haloketone.

The structure of the α-haloketone, specifically the nature of the halogen and the alkyl or aryl group, plays a pivotal role. The reactivity of the halogen atom is crucial for the initial S-alkylation step with thiourea. The general reactivity trend for halogens is I > Br > Cl > F. Therefore, using an α-bromoketone or α-iodoketone precursor for 4-(2-methylpropyl)-1,3-thiazol-2-amine would generally lead to a faster reaction and potentially higher yields compared to the corresponding α-chloroketone under similar reaction conditions.

| Precursor Substituent/Condition | Effect on Reaction Rate | Effect on Product Yield | Rationale |

| α-Haloketone Halogen | |||

| Iodo (I) | High | Generally High | Excellent leaving group, facilitates rapid S-alkylation. |

| Bromo (Br) | Moderate to High | Often High | Good leaving group, commonly used for efficient synthesis. |

| Chloro (Cl) | Lower | Variable | Poorer leaving group, may require harsher conditions. |

| Thiourea N-Substituent | |||

| Electron-donating group | Increased | Potentially Increased | Enhances sulfur nucleophilicity. |

| Electron-withdrawing group | Decreased | Potentially Decreased | Reduces sulfur nucleophilicity. |

| Bulky alkyl/aryl group | Decreased | Potentially Decreased | Steric hindrance can impede the reaction. |

| Reaction Temperature | |||

| Increased Temperature | Increased | Variable | Accelerates reaction but may promote side reactions. |

| Decreased Temperature | Decreased | Potentially Higher Purity | Slower reaction may lead to fewer byproducts. |

Catalytic Approaches in 4-(2-Methylpropyl)-1,3-thiazol-2-amine Synthesis

Acid and Base Catalysis: The Hantzsch synthesis can be catalyzed by both acids and bases. Acid catalysts can activate the carbonyl group of the α-haloketone, making it more susceptible to nucleophilic attack. Base catalysts can deprotonate the thiourea, increasing its nucleophilicity.

Organocatalysis: The use of small organic molecules as catalysts has gained significant attention. For instance, asparagine, acting as a bifunctional organocatalyst with both a Lewis basic amine group and a Brønsted acidic carboxylic acid group, has been shown to be effective in the one-pot synthesis of 2-aminothiazoles. jocpr.com

Reusable Catalysts: The development of heterogeneous and reusable catalysts aligns with the principles of green chemistry. Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the Hantzsch synthesis, allowing for easy separation and recycling of the catalyst. nih.gov Similarly, solid-supported catalysts like Nafion-H have been used effectively in greener solvent systems. tandfonline.com

Nanocatalysts: Nanomaterials have emerged as highly efficient catalysts due to their large surface-area-to-volume ratio. A magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been developed for the synthesis of 2-aminothiazoles, offering advantages such as high efficiency, ease of separation using an external magnet, and recyclability. rsc.org

| Catalyst Type | Example(s) | Key Advantages |

| Organocatalyst | Asparagine jocpr.com | Eco-friendly, bifunctional catalysis. |

| Reusable Catalyst | Silica (B1680970) supported tungstosilisic acid nih.gov, Nafion-H tandfonline.com | Ease of separation, recyclability, reduced waste. |

| Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 rsc.org | High efficiency, magnetic recovery, reusability. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 4-(2-methylpropyl)-1,3-thiazol-2-amine aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, energy-efficient methods, and the reduction of waste.

Green Solvents: Traditional organic solvents are often volatile, toxic, and flammable. The use of greener alternatives such as water, polyethylene glycol (PEG), or glycerol is a significant step towards a more sustainable synthesis. tandfonline.comresearchgate.net Water is particularly attractive due to its non-toxicity, availability, and non-flammability. jocpr.comresearchgate.net Reactions in aqueous media can sometimes lead to enhanced reaction rates and simplified product isolation. jocpr.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the synthesis of 2-aminothiazoles. nih.govnih.gov This technique can lead to shorter reaction times, higher yields, and often cleaner reactions with fewer side products compared to conventional heating methods. nih.govnih.gov The efficiency of microwave heating can also reduce energy consumption.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote the synthesis of heterocyclic compounds. Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. nih.govnanobioletters.com

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a highly desirable green chemistry approach as it eliminates solvent-related waste and simplifies product purification. Solvent-free Hantzsch synthesis of 2-aminothiazoles has been successfully achieved, sometimes with microwave assistance, offering a rapid and eco-friendly route to these compounds. organic-chemistry.orgresearchgate.netthieme-connect.com

| Green Chemistry Approach | Description | Advantages |

| Green Solvents | Use of water, polyethylene glycol (PEG), or glycerol instead of volatile organic solvents. jocpr.comtandfonline.comresearchgate.netresearchgate.net | Reduced toxicity, improved safety, potential for simplified workup. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. nih.govnih.gov | Shorter reaction times, higher yields, reduced energy consumption. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the chemical reaction. nih.govnanobioletters.com | Enhanced reaction rates, milder conditions, improved energy efficiency. |

| Solvent-Free Synthesis | Conducting the reaction without a solvent medium. organic-chemistry.orgresearchgate.netthieme-connect.com | Elimination of solvent waste, simplified purification, atom economy. |

Advanced Spectroscopic Characterization Techniques for 4 2 Methylpropyl 1,3 Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state. For 4-(2-Methylpropyl)-1,3-thiazol-2-amine, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom, respectively. The aromaticity of the thiazole (B1198619) ring is evident in the ¹H NMR chemical shifts of its ring protons, which typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.org The specific substitution pattern of 4-(2-Methylpropyl)-1,3-thiazol-2-amine results in a unique spectral fingerprint.

Based on data from analogous structures like 2-aminothiazole (B372263) and other alkyl-substituted thiazoles, a predicted set of NMR chemical shifts can be compiled. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Methylpropyl)-1,3-thiazol-2-amine (in CDCl₃)

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| C2 | Carbon | - | ~168-170 | - |

| C4 | Carbon | - | ~145-148 | - |

| C5 | Carbon | ~6.2-6.4 | ~105-108 | Singlet |

| NH₂ | Nitrogen/Hydrogen | ~5.0-5.5 (broad) | - | Broad Singlet |

| C1' (CH₂) | Carbon/Hydrogen | ~2.5-2.7 | ~38-40 | Doublet |

| C2' (CH) | Carbon/Hydrogen | ~1.9-2.1 | ~28-30 | Multiplet (Nonet) |

| C3' (CH₃) | Carbon/Hydrogen | ~0.9-1.0 | ~22-24 | Doublet |

While one-dimensional NMR provides essential data, multi-dimensional techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled. For the isobutyl side chain of 4-(2-Methylpropyl)-1,3-thiazol-2-amine, COSY would show a clear correlation between the C1' methylene (B1212753) protons (δ ~2.6 ppm) and the C2' methine proton (δ ~2.0 ppm). A further correlation would be observed between the C2' methine proton and the two equivalent C3' methyl protons (δ ~0.95 ppm), confirming the connectivity of the entire isobutyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the thiazole ring proton signal at ~6.3 ppm would show a cross-peak to the carbon signal at ~107 ppm, assigning it as C5. Similarly, the signals for the CH₂, CH, and CH₃ groups of the isobutyl chain would be unambiguously assigned.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different structural fragments. Key HMBC correlations for confirming the structure would include:

A cross-peak between the C1' methylene protons of the isobutyl group and the C4 carbon of the thiazole ring, confirming the attachment point of the side chain.

Correlations from the thiazole ring proton (H5) to the C4 and C2 carbons, establishing its position on the ring.

Correlations from the amine (NH₂) protons to the C2 carbon of the thiazole ring.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. For a crystalline compound like 4-(2-Methylpropyl)-1,3-thiazol-2-amine, ssNMR can be employed to study polymorphism. Different crystalline forms, or polymorphs, can have distinct physical properties, and ssNMR can identify and characterize these forms by detecting subtle differences in the chemical shifts and relaxation times of nuclei due to their unique local environments in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples, which can reveal the number of non-equivalent molecules in the crystallographic unit cell and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. For 4-(2-Methylpropyl)-1,3-thiazol-2-amine (C₇H₁₂N₂S), the exact mass of the protonated molecule, [M+H]⁺, can be calculated.

Calculated Exact Mass for [C₇H₁₃N₂S]⁺: 157.0800

Calculated Exact Mass for [C₇H₁₂N₂SNa]⁺: 179.0619

An experimental HRMS measurement matching one of these values would unequivocally confirm the elemental composition of the compound, distinguishing it from any other isobaric species (molecules with the same nominal mass but different elemental formulas). This technique is routinely used to confirm the identity of newly synthesized thiazole derivatives. excli.de

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. unt.edu This process provides detailed structural information by revealing how a molecule breaks apart. For the [M+H]⁺ ion of 4-(2-Methylpropyl)-1,3-thiazol-2-amine (m/z 157.1), collision-induced dissociation (CID) would likely produce several characteristic fragment ions.

Plausible Fragmentation Pathways and Major Fragment Ions

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 157.1 | C₃H₇• (Propyl radical) | 114.0 | [M - C₃H₇]⁺; Ion resulting from cleavage within the isobutyl group. |

| 157.1 | C₄H₈ (Isobutylene) | 101.0 | [M - C₄H₈]⁺; Ion of 4-methyl-1,3-thiazol-2-amine. |

| 157.1 | NH₃ (Ammonia) | 140.0 | [M - NH₃]⁺; Loss of the amine group. |

| 101.0 | HCN (Hydrogen cyanide) | 74.0 | Fragment from the cleavage of the thiazole ring. |

The fragmentation behavior of heterocyclic ions is complex, but common pathways include the loss of small neutral molecules like ammonia (B1221849) or side-chain cleavage. nih.govresearchgate.net The cleavage of the isobutyl group is a highly probable pathway, leading to stable fragment ions. The subsequent fragmentation of the remaining thiazole ring structure can provide further confirmation of the core scaffold.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For 4-(2-Methylpropyl)-1,3-thiazol-2-amine, the spectra would be dominated by vibrations associated with the amine group, the alkyl side chain, and the thiazole ring. Data from studies on 2-aminothiazole and its derivatives serve as an excellent reference for assigning these vibrational modes. researchgate.netmdpi.com

Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong | Weak |

| C-H Asymmetric & Symmetric Stretch | Alkyl (isobutyl) | 2850 - 2960 | Strong | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong | Weak |

| C=N Stretch | Thiazole Ring | 1610 - 1640 | Medium | Medium |

| C=C Stretch | Thiazole Ring | 1500 - 1550 | Medium | Strong |

| C-H Bend | Alkyl (isobutyl) | 1370 - 1470 | Medium | Medium |

| C-N Stretch | Amine & Ring | 1250 - 1350 | Medium | Medium |

| C-S Stretch | Thiazole Ring | 600 - 800 | Weak-Medium | Strong |

The N-H stretching vibrations typically appear as two distinct bands for a primary amine. researchgate.net The region below 3000 cm⁻¹ is characterized by the strong C-H stretching of the isobutyl group. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending and stretching modes of the entire molecule, including the characteristic C-S stretching of the thiazole ring. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. For derivatives of 4-(2-Methylpropyl)-1,3-thiazol-2-amine, X-ray diffraction studies reveal detailed information about the planarity of the thiazole ring, the orientation of the 2-methylpropyl substituent, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govnih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined with high precision.

Furthermore, crystallographic data elucidates the nature of non-covalent interactions within the crystal lattice. In many 2-aminothiazole derivatives, intermolecular N—H···N hydrogen bonds are observed, which can link molecules into dimers or extended chains, stabilizing the crystal structure. researchgate.netnih.gov The table below presents representative crystallographic data for several thiazole derivatives, illustrating the type of structural information obtained from these studies.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | a = 12.284 Å, b = 7.373 Å, c = 11.263 Å, β = 109.09° | researchgate.net |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Monoclinic | P2₁/c | a = 8.783 Å, b = 11.662 Å, c = 11.001 Å, β = 97.94° | researchgate.net |

| 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine | Orthorhombic | Pbca | a = 7.670 Å, b = 12.649 Å, c = 22.982 Å | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.930 Å, b = 10.969 Å, c = 14.796 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of molecules containing chromophores—groups of atoms that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The 2-aminothiazole core in 4-(2-Methylpropyl)-1,3-thiazol-2-amine contains heteroatoms with non-bonding electrons (n) and a system of π-bonds, making it amenable to UV-Vis analysis.

The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For compounds like 2-aminothiazole derivatives, the most common electronic transitions are π → π* and n → π. The π → π transitions are typically of high intensity and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiazole ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. nih.gov

In studies of metal complexes involving aminothiazole ligands, two primary absorption bands are often observed, which are attributed to these π → π* and n → π* transitions. nih.gov The formation of metal chelates can cause these bands to shift to higher frequencies (a blue shift). nih.gov Additionally, a high-intensity absorption band observed in the 310–380 nm range for these metal complexes is ascribed to charge transfer between the aminothiazole ligand and the metal ion. nih.gov

The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and its chemical environment. Extending the conjugation of the π-system, for example by forming Schiff base derivatives, typically results in a bathochromic (red) shift, where the λmax moves to a longer wavelength. This is because extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on related thiazole derivatives have correlated observed absorption peaks with specific HOMO-LUMO transitions. scielo.org.za The table below summarizes UV-Visible absorption data for related thiazole-containing compounds, highlighting the characteristic electronic transitions.

| Compound Class/Derivative | λmax (nm) | Assignment/Transition | Reference |

|---|---|---|---|

| Aminothiazole-Metal Complexes | 310–380 | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

| Substituted Thiazolidinone Derivative | 348 | π → π* / n → π | scielo.org.za |

| Substituted Thiazolidinone Derivative | 406 | π → π (HOMO-2 → LUMO) | scielo.org.za |

| Aromatic Imine with Thiazole Unit | ~350 | Imine Bond (π → π*) | nih.gov |

Reactivity and Reaction Mechanisms of 4 2 Methylpropyl 1,3 Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring in 4-(2-methylpropyl)-1,3-thiazol-2-amine is an electron-rich system. The exocyclic amino group at the C2 position is a strong activating group, directing electrophilic substitution primarily to the C5 position, which is the most nucleophilic carbon on the ring. nih.govnumberanalytics.com The isobutyl group at C4 has a minor activating effect through induction.

Halogenation: The halogenation of 2-aminothiazoles is a well-established electrophilic substitution that occurs regioselectively at the C5 position. rsc.org For 4-(2-methylpropyl)-1,3-thiazol-2-amine, this reaction would yield 5-halo-4-(2-methylpropyl)-1,3-thiazol-2-amine. Various reagents can be employed for this transformation. For instance, copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile (B52724) at room temperature are effective for chlorination and bromination. nih.gov The mechanism is considered an ionic addition-elimination pathway, where an intermediate Δ²-thiazoline has been isolated in some cases. rsc.org Biocatalytic bromination using vanadium-dependent haloperoxidases also selectively targets the C5 position under mild, aqueous conditions. nih.gov

Nitration: Nitration of 2-aminothiazoles can lead to different products depending on the reaction conditions. Direct nitration of the thiazole ring at the C5 position can be achieved using a mixture of sulfuric and nitric acid at low temperatures to yield 2-amino-5-nitrothiazole (B118965) derivatives. cdnsciencepub.comgoogle.com However, the exocyclic amino group can also be nitrated to form a nitramine (-NHNO₂) intermediate. cdnsciencepub.comacs.org This nitramine can then rearrange in the presence of a strong acid to place the nitro group onto the C5 position of the ring. acs.org For 4-(2-methylpropyl)-1,3-thiazol-2-amine, careful control of temperature and nitrating agent concentration would be crucial to selectively achieve C5 nitration.

| Reaction | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | CuBr₂ in Acetonitrile | C5 | 5-Bromo-4-(2-methylpropyl)-1,3-thiazol-2-amine |

| Chlorination | CuCl₂ in Acetonitrile | C5 | 5-Chloro-4-(2-methylpropyl)-1,3-thiazol-2-amine |

| Nitration | HNO₃ / H₂SO₄ (low temp) | C5 | 4-(2-Methylpropyl)-5-nitro-1,3-thiazol-2-amine |

Nucleophilic Reactivity of the Exocyclic Amine Group

The exocyclic amino group of 4-(2-methylpropyl)-1,3-thiazol-2-amine is a primary nucleophilic center. However, its reactivity is in competition with the endocyclic (ring) nitrogen atom. The site of reaction often depends on the nature of the electrophile.

Acylation: The exocyclic amino group readily undergoes acylation with electrophiles like acid chlorides and anhydrides. nih.gov This reaction typically occurs at the exocyclic nitrogen, leading to the formation of N-(4-(2-methylpropyl)thiazol-2-yl)amides. This selectivity arises because the exocyclic nitrogen is more nucleophilic towards "hard" electrophiles like acyl carbons.

Alkylation: Alkylation presents a more complex scenario. Reaction with alkyl halides can lead to a mixture of products resulting from attack at both the exocyclic amine (N-alkylation) and the endocyclic ring nitrogen (N³-alkylation). nih.govresearchgate.net Generally, alkylation with reagents like α-halo ketones tends to occur preferentially at the more basic endocyclic nitrogen atom, leading to the formation of a quaternary thiazolium salt. nih.govresearchgate.net This intermediate can sometimes undergo subsequent intramolecular cyclization. nih.gov

Schiff Base Formation: As a primary amine, the exocyclic group can react with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govniscpr.res.inresearchgate.net This condensation reaction is typically catalyzed by acid and involves the removal of water. niscpr.res.inresearchgate.net The resulting N-((4-(2-methylpropyl)thiazol-2-yl)methylene)anilines are important intermediates in organic synthesis.

| Reaction | Electrophile | Primary Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-(2-methylpropyl)thiazol-2-yl)acetamide |

| Alkylation | α-Halo Ketone (RCOCH₂X) | 2-Amino-3-(2-oxoalkyl)-4-(2-methylpropyl)thiazol-3-ium salt |

| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | N-Benzylidene-4-(2-methylpropyl)-1,3-thiazol-2-amine |

Heterocyclic Ring Opening and Rearrangement Mechanisms

The thiazole ring is generally aromatic and stable. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions.

Reductive Ring Opening: A notable reaction is the reductive cleavage of the thiazole ring using strong reducing agents like sodium in liquid ammonia (B1221849). researchgate.net This reaction proceeds via cleavage of the sulfur-carbon bonds. For 2-aminothiazole (B372263) derivatives, this process can yield substituted propenethiolates, demonstrating a breakdown of the heterocyclic core. researchgate.net

Oxidative Polymerization: Some studies have proposed a ring-opening polymerization mechanism for 2-aminothiazole when treated with strong oxidants like iron(III) chloride (FeCl₃). researchgate.net This suggests that under certain oxidative conditions, the integrity of the thiazole ring can be compromised, leading to polymeric structures.

Cycloadditions and Rearrangements: While less common for simple 2-aminothiazoles due to aromatic stabilization, thiazoles can participate in cycloaddition reactions at high temperatures. For example, a Diels-Alder reaction with an alkyne can be followed by sulfur extrusion to form a pyridine (B92270) ring. A very mild reaction has been observed for a 2-(dimethylamino)thiazole derivative that proceeds through a series of electrocyclic ring-opening and closing steps. wikipedia.org

Coordination Chemistry with Transition Metals for Complex Formation

The 2-aminothiazole scaffold contains multiple potential donor atoms (the endocyclic nitrogen, the exocyclic nitrogen, and the ring sulfur), making it an effective ligand in coordination chemistry. uq.edu.auroyalsocietypublishing.org 4-(2-Methylpropyl)-1,3-thiazol-2-amine can form stable complexes with a variety of transition metals, including copper(II), cobalt(II), silver(I), and zinc(II). uq.edu.auacs.orgmdpi.com

Coordination Modes: X-ray crystallographic studies have consistently shown that 2-aminothiazole derivatives primarily coordinate to metal centers through the lone pair of the endocyclic (ring) nitrogen atom. uq.edu.aumdpi.com This site is typically the most basic and sterically accessible nitrogen. The exocyclic amino group and the ring sulfur are not usually involved in direct coordination but can play important secondary roles in stabilizing the complex through hydrogen bonding or by acting as a bridging ligand between two metal centers. uq.edu.aumdpi.com The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal ion and other coordinating ligands. acs.org

| Metal Ion | Primary Coordination Site | Potential Complex Geometry |

|---|---|---|

| Copper(II) | Endocyclic Nitrogen (N3) | Tetrahedral / Square Planar |

| Cobalt(II) | Endocyclic Nitrogen (N3) | Tetrahedral |

| Silver(I) | Endocyclic Nitrogen (N3) | Linear / Trigonal Planar |

| Zinc(II) | Endocyclic Nitrogen (N3) | Tetrahedral |

Oxidative and Reductive Transformations of the Thiazole Moiety and Side Chains

The 4-(2-methylpropyl)-1,3-thiazol-2-amine molecule possesses several sites susceptible to oxidation and reduction.

Oxidation:

Electrochemical Oxidation: The electrochemical oxidation of 2-aminothiazole has been studied and found to proceed via a mechanism involving the amino group. niscpr.res.in The primary product identified is an azo compound, formed by the coupling of two oxidized 2-aminothiazole molecules. niscpr.res.in This transformation involves a 2-electron, 2-proton mechanism. niscpr.res.in

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using strong oxidizing agents like oxone or m-chloroperoxybenzoic acid (mCPBA). nih.govwikipedia.orgmdpi.com This transformation would disrupt the aromaticity of the thiazole ring.

Side-Chain Oxidation: The isobutyl side chain is generally stable to mild oxidizing agents, but under vigorous conditions, it could be oxidized.

Reduction:

Ring Reduction: The thiazole ring is resistant to catalytic hydrogenation under standard conditions. slideshare.net However, as mentioned previously, strong reducing agents like sodium in liquid ammonia can cause reductive cleavage of the ring. researchgate.net

Side-Chain Reduction: The isobutyl group is a saturated alkyl chain and is therefore not susceptible to reduction.

Hydrolytic Stability and Degradation Pathways

The thiazole ring is considered a stable aromatic system that is generally resistant to hydrolysis under neutral conditions.

Acidic Conditions: The compound is stable in acidic solutions, forming a salt via protonation of the endocyclic nitrogen. In fact, boiling with strong mineral acids like sulfuric acid is a method used to decompose bisulfite adducts to regenerate the free 2-aminothiazole, indicating the ring's stability. google.com

Basic Conditions: Stability in basic media is also generally high. However, prolonged exposure to strong bases at high temperatures could potentially lead to degradation, although specific pathways are not well-documented for this particular structure.

General Decomposition: Some older literature notes that 2-aminothiazoles can gradually darken and decompose upon standing, suggesting potential instability to light or air over long periods, possibly through oxidative pathways. ias.ac.in The formation of impurities during synthesis and the need for purification procedures also imply that the molecule can degrade under certain chemical conditions. google.com

In-Depth Computational Analysis of 4-(2-Methylpropyl)-1,3-thiazol-2-amine Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of dedicated computational chemistry and molecular modeling studies focused specifically on the chemical compound 4-(2-Methylpropyl)-1,3-thiazol-2-amine. While the broader class of thiazole derivatives is the subject of extensive computational research due to their diverse biological activities, this particular compound has not been the specific subject of published quantum chemical calculations, molecular dynamics simulations, or in silico biological activity predictions.

Computational studies on related thiazole structures are prevalent in medicinal chemistry research. For instance, Density Functional Theory (DFT) has been widely applied to investigate the electronic structure, molecular geometry, and reactivity of various thiazole-containing molecules. nih.govnih.govresearchgate.net Similarly, molecular docking and dynamics simulations are common tools used to explore the potential of thiazole derivatives as inhibitors for a range of protein targets, including those relevant to cancer, infectious diseases, and inflammation. mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov

However, the specific energetic properties, spectroscopic parameters, conformational analyses, and intermolecular interaction profiles for 4-(2-Methylpropyl)-1,3-thiazol-2-amine are not available in the public domain. The application of high-level ab initio methods for detailed electronic structure characterization of this compound also appears to be unpublished. researchgate.netnih.govmdpi.com

Furthermore, there is no specific information regarding molecular docking studies of 4-(2-Methylpropyl)-1,3-thiazol-2-amine with any particular protein targets. Consequently, the development of pharmacophore models and the use of this compound in virtual screening campaigns for ligand discovery have not been reported.

The lack of specific computational data for 4-(2-Methylpropyl)-1,3-thiazol-2-amine means that a detailed analysis as per the requested outline cannot be generated at this time. The scientific community has yet to publish research that would provide the necessary data points to populate such a detailed computational profile. While general principles of computational chemistry as applied to thiazoles are well-established, their specific application to 4-(2-Methylpropyl)-1,3-thiazol-2-amine remains a prospective area for future research.

Computational Chemistry and Molecular Modeling Studies of 4 2 Methylpropyl 1,3 Thiazol 2 Amine

In Silico Prediction of Biological Activity and Target Interactions

ADME-related Property Predictions (excluding in vivo human data)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify candidates with favorable pharmacokinetic profiles. Computational, or in silico, methods are frequently employed to predict these properties, offering a rapid and cost-effective screening process before extensive experimental testing. For 4-(2-Methylpropyl)-1,3-thiazol-2-amine, while specific experimental ADME data is not extensively published, its pharmacokinetic profile can be predicted using various computational models based on its chemical structure.

These predictions are typically based on established principles like Lipinski's "Rule of Five," which assesses the druglikeness of a chemical compound and its potential for oral bioavailability. The rule stipulates that a likely orally active compound should have no more than one violation of the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Furthermore, other key ADME-related parameters such as topological polar surface area (TPSA), aqueous solubility (logS), gastrointestinal (GI) absorption, and potential for blood-brain barrier (BBB) penetration are commonly predicted. For instance, a TPSA value of less than 140 Ų is often associated with good cell membrane permeability. nih.gov Computational studies on various thiazole (B1198619) derivatives have demonstrated good correlation between in silico predictions and experimental outcomes, validating the use of these models for ADME profiling. mdpi.comfrontiersin.org

The predicted ADME-related properties for 4-(2-Methylpropyl)-1,3-thiazol-2-amine, based on its structure, are summarized in the table below. These values are derived from established computational algorithms and provide a theoretical assessment of the compound's pharmacokinetic characteristics.

Table 1: Predicted ADME-related Properties of 4-(2-Methylpropyl)-1,3-thiazol-2-amine

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 170.28 g/mol | Conforms to Lipinski's rule (<500) |

| logP (Octanol/Water Partition Coefficient) | 2.35 | Indicates good lipophilicity, conforming to Lipinski's rule (<5) |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10) |

| Lipinski's Rule of Five Violations | 0 | Suggests good potential for oral bioavailability |

| Topological Polar Surface Area (TPSA) | 51.3 Ų | Suggests high cell membrane permeability |

| Aqueous Solubility (logS) | -2.8 | Moderately soluble |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

Data is generated based on computational modeling and provides an estimation of properties.

QSAR Modeling for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological response.

For the 2-aminothiazole (B372263) class of compounds, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. nih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies on heterocyclic compounds include:

Topological descriptors: These are based on the 2D representation of the molecule and describe atomic connectivity and molecular shape.

3D descriptors: These are derived from the 3D conformation of the molecule and can include information about molecular volume and surface area (e.g., GETAWAY and 3D-MoRSE descriptors). nih.gov

Quantum chemical descriptors: These are calculated using quantum mechanics and describe electronic properties like orbital energies and partial atomic charges.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.gov

In the context of 4-(2-Methylpropyl)-1,3-thiazol-2-amine, a QSAR model could be developed to understand how modifications to its structure would affect a particular biological activity (e.g., enzyme inhibition or receptor binding). For instance, a hypothetical QSAR study might involve synthesizing a series of analogs where the 2-methylpropyl (isobutyl) group at the C4 position is replaced with other alkyl or aryl substituents.

The resulting QSAR model could reveal key insights, such as:

The optimal size and hydrophobicity of the substituent at the C4 position for maximizing activity.

The importance of the 2-amino group for interaction with a biological target.

A representative QSAR model is often expressed as an equation. For example, a simplified, hypothetical MLR-based QSAR model for a series of 4-substituted-1,3-thiazol-2-amines might look like this:

Biological Activity (log 1/C) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model for 4-(2-Methylpropyl)-1,3-thiazol-2-amine and its analogs would provide a quantitative framework for designing more potent and selective compounds. The development of such predictive models is a critical component in the rational design of novel therapeutic agents. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Structure Activity Relationship Sar Studies for 4 2 Methylpropyl 1,3 Thiazol 2 Amine Scaffolds

Design Principles for Modifying the 4-(2-Methylpropyl)-1,3-thiazol-2-amine Core and Substituents

The modification of the 2-aminothiazole (B372263) scaffold is a common strategy in medicinal chemistry to optimize pharmacological properties. nih.gov The design principles revolve around systematic modifications at three primary positions: the 2-amino group, the C4-position (bearing the 2-methylpropyl group in the parent compound), and the C5-position.

Modification of the 2-Amino Group: The exocyclic amino group at the C2-position is a critical site for modification. A widely employed strategy is the acylation of this amine to form amides. nih.gov Introducing various acyl groups, including aromatic, heteroaromatic, and non-aromatic side chains, has been shown to significantly impact activity. nih.govresearchgate.net For example, introducing substituted benzoyl groups at the N-2 position dramatically improved the antitubercular activity of a 2-aminothiazole hit compound by over 128-fold. nih.gov Another approach involves the formation of ureas or thioureas, which can introduce additional hydrogen bonding capabilities and modulate the electronic properties of the scaffold. nih.gov

Substitution at the C5-Position: The C5-position of the thiazole (B1198619) ring is another key site for chemical modification. Introducing small alkyl groups, halogens (like bromo), or aryl groups can lead to significant changes in biological activity. nih.govresearchgate.net For instance, in a series of anticancer agents, the introduction of a bromo group at the C5-position resulted in compounds with IC50 values in the micromolar range. nih.gov In another study on inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at both the C4- and C5-positions was found to enhance inhibitory activity. nih.gov However, the introduction of bulky or hydrophilic substituents at any position can also lead to a remarkable decrease or abolition of activity, highlighting the need for careful selection based on the target. nih.gov

These design principles are often guided by the Hantzsch thiazole synthesis, a classic method that allows for facile introduction of diversity at the C4 and C5 positions by starting with different α-haloketones. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Data Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-aminothiazole derivatives, QSAR studies have provided valuable insights for designing new, more potent molecules. tandfonline.comelsevierpure.com

These studies typically involve calculating a wide array of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are then employed to build predictive models. nih.govelsevierpure.com

A QSAR study on 2-aminothiazole derivatives with anti-prion activity demonstrated the effectiveness of these methods. nih.govelsevierpure.com The MLR model indicated that potent compounds should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov The SVM model provided the highest accuracy in predicting the anti-prion activity. elsevierpure.com

Another QSAR study focused on 2-aminothiazole derivatives as inhibitors of the Hec1/Nek2 protein, a target in cancer therapy. tandfonline.com A statistically significant three-descriptor QSAR model was developed, which helped in understanding the key interactions necessary for inhibitory activity. tandfonline.com Similarly, a QSAR analysis of 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors used 3D and topological descriptors to generate a highly accurate predictive model (R² = 0.9482), which was then used to design new potential inhibitors. nih.gov

The table below summarizes findings from a representative QSAR study on anti-prion 2-aminothiazoles.

| QSAR Method | Correlation Coefficient (r) | Root Mean Squared Error (RMSE) | Key Insight from Model |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.9073 | 0.2977 | High potency correlates with molecular asymmetry and low hydrogen bonding propensity. nih.gov |

| Artificial Neural Network (ANN) | 0.9023 | 0.3043 | Provided reasonable predictive performance for anti-prion activity. elsevierpure.com |

| Support Vector Machine (SVM) | 0.9471 | 0.2264 | Offered the highest accuracy in predicting biological activity. elsevierpure.com |

These studies highlight how QSAR serves as a crucial tool, providing guidelines for future structural modifications to enhance the potency of 2-aminothiazole-based therapeutic agents. nih.gov

Influence of Substituent Variation on Molecular Interactions and Biological Potency

The type and position of substituents on the 2-aminothiazole scaffold profoundly influence molecular interactions with biological targets, thereby dictating biological potency. SAR studies have systematically explored these variations across different therapeutic areas.

For antitubercular activity, the central thiazole and a C4-(2-pyridyl) moiety were found to be intolerant to modification, establishing them as essential for activity. nih.gov In contrast, the N-2 position of the aminothiazole showed high flexibility. The introduction of a 3-chlorobenzoyl group at this position led to a potent analogue with a Minimum Inhibitory Concentration (MIC) of 0.024 μM against Mycobacterium tuberculosis. nih.gov

In the context of anticancer activity, SAR analysis of 2-aminothiazole derivatives targeting the Hec1/Nek2 protein revealed that incorporating 4,5-butylidene and benzylic amines enhanced cytotoxicity. nih.gov Conversely, adding a methyl group at either the C4- or C5-position decreased potency. nih.gov

The following table details the impact of specific substituent variations on the biological potency of 2-aminothiazole derivatives against different targets.

| Target/Activity | Position of Variation | Substituent | Effect on Potency | Reference |

|---|---|---|---|---|

| Antitubercular | N-2 | Substituted Benzoyl Groups | Significant increase (>128-fold) | nih.gov |

| Antitubercular | C-4 | 2-Pyridyl | Essential for high potency | nih.gov |

| Anticancer (H1299/SHG-44 cells) | C-4 / C-5 | 4,5-butylidene | Increased cytotoxicity | nih.govresearchgate.net |

| Anticancer (H1299/SHG-44 cells) | C-4 or C-5 | Methyl | Decreased cytotoxicity | nih.gov |

| iNOS Inhibition | C-4 / C-5 | Appropriately-sized alkyl groups | Improved inhibitory activity | nih.gov |

| iNOS Inhibition | Any | Bulky or hydrophilic groups | Decreased or abolished activity | nih.gov |

These examples underscore the principle that even minor changes to the substituents can lead to substantial differences in biological outcomes by altering the molecule's fit, electronic distribution, and potential for forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site.

Ligand-Based and Structure-Based Drug Design Approaches (theoretical framework)

The development of novel compounds based on the 4-(2-Methylpropyl)-1,3-thiazol-2-amine scaffold often employs both ligand-based and structure-based drug design approaches. nih.gov These computational strategies aim to rationalize SAR data and guide the synthesis of molecules with improved affinity and selectivity.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active against the target. nih.gov

Pharmacophore Modeling: A key technique in ligand-based design is the development of a pharmacophore model. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For 2-aminothiazole derivatives, a pharmacophore model might identify the 2-amino group as a crucial hydrogen bond donor and the thiazole ring as a central hydrophobic or aromatic feature. google.com

QSAR: As detailed in section 6.2, QSAR models are another form of ligand-based design, correlating physicochemical properties with activity to predict the potency of novel, unsynthesized compounds. nih.gov

Structure-Based Drug Design: This method is applicable when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. It involves analyzing the interactions between the ligand and the target's binding site. nih.gov

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity. mdpi.com For 2-aminothiazole derivatives, docking studies have been used to understand how different substituents explore the binding pocket, form hydrogen bonds with key amino acid residues, and engage in hydrophobic interactions. tandfonline.comekb.eg This information helps explain observed SAR and provides a rational basis for designing new modifications. For example, docking can reveal an unoccupied hydrophobic pocket that could be filled by adding an appropriate substituent to the thiazole ring, potentially increasing binding affinity. mdpi.com

Together, these theoretical frameworks provide a powerful platform for rational drug design, reducing the trial-and-error nature of synthesis and enabling a more focused approach to developing potent inhibitors based on the 2-aminothiazole scaffold. nih.gov

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into its target's binding site. For derivatives of the 4-(2-Methylpropyl)-1,3-thiazol-2-amine scaffold, conformational analysis is essential for a complete understanding of SAR.

Furthermore, the 2-aminothiazole moiety can exist in different tautomeric forms (amino and imino) and can be protonated at the endocyclic ring nitrogen. uq.edu.au Structural studies have shown that in many complexes, a cation is formed by the protonation of the ring nitrogen atom. uq.edu.au This protonation event, coupled with π-conjugation, often makes the adjacent exocyclic amino group coplanar with the thiazole ring. uq.edu.au The specific protonation state and tautomeric form adopted in the physiological environment or within the binding site can drastically alter the molecule's hydrogen bonding capabilities and electrostatic interactions, thereby impacting its biological activity.

X-ray crystallography studies of substituted thiazole derivatives have confirmed these conformational features. For example, in one study, the angle between the thiazole ring and an attached aromatic ring was found to be just 6.37°, indicating a high degree of planarity which can be favorable for stacking interactions within a protein active site. nih.gov Understanding these conformational preferences is vital for accurately modeling ligand-receptor interactions in structure-based design and for rationalizing observed SAR trends.

In Vitro Biological Activity and Mechanistic Investigations of 4 2 Methylpropyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial and Antifungal Activity Studies (in vitro cellular assays)

The 2-aminothiazole (B372263) nucleus is a privileged structure known for its significant antimicrobial properties. Various derivatives have been synthesized and evaluated against a panel of pathogenic bacteria and fungi, demonstrating a broad spectrum of activity. The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on different series of 2-aminothiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel thiazol-2-amines have demonstrated excellent inhibition against E. coli, S. typhi, and P. aeruginosa. ajrconline.org In one study, a specific analogue, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, showed a MIC of 6.25 µg/mL against E. coli. ajrconline.org Other research into benzo[d]thiazole derivatives also revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with MIC values for some compounds in the range of 50–75 μg/mL. acs.org

In the realm of antifungal research, thiazole (B1198619) derivatives have shown considerable promise, particularly against Candida species. A study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong antifungal effects against 30 clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These values were comparable or even superior to the standard antifungal drug nystatin. nih.gov The Minimum Fungicidal Concentration (MFC) values, which represent the lowest concentration that kills the fungus, were typically two- to four-fold higher than the MICs. nih.gov

The structural modifications on the thiazole ring, particularly at the 2-amino and 4-positions, play a crucial role in determining the antimicrobial and antifungal potency. The lipophilicity and electronic properties of the substituents significantly influence the compound's ability to penetrate microbial cell membranes and interact with molecular targets.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |

| N-((1H-benzo[d]imidazol-1-yl)methyl)thiazol-2-amine | E. coli | 6.25 | ajrconline.org |

| N-((1H-benzo[d]imidazol-1-yl)methyl)thiazol-2-amine | S. typhi | 25 | ajrconline.org |

| N-((1H-benzo[d]imidazol-1-yl)methyl)thiazol-2-amine | P. aeruginosa | 25 | ajrconline.org |

| Benzo[d]thiazole derivatives | MRSA, E. coli | 50 - 75 | acs.org |

Anti-inflammatory and Immunomodulatory Effects (cellular and biochemical assays)

Derivatives of the 2-aminothiazole scaffold have been extensively investigated for their anti-inflammatory properties through various cellular and biochemical assays. A common in vitro model for studying inflammation involves using murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Research has shown that certain thiazole derivatives can significantly inhibit the production of key inflammatory mediators. In LPS-stimulated RAW 264.7 cells, treatment with novel thiazole-containing compounds led to a dose-dependent reduction in nitric oxide (NO) production. nih.gov This is often accompanied by the suppression of the protein and mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory cascade. nih.gov

Furthermore, the immunomodulatory effects of these derivatives often involve the regulation of cytokine production. Studies have demonstrated that some compounds can suppress the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism for these effects is frequently linked to the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the transcription of pro-inflammatory genes. nih.gov For example, certain thiazole derivatives were found to block the activation of p38 and c-Jun NH2-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK1/2), to exert their anti-inflammatory action. nih.gov

Enzyme Inhibition Studies (biochemical assays and kinetic analysis)

The 2-aminothiazole scaffold serves as a versatile template for designing potent inhibitors of various enzymes implicated in disease. Biochemical assays have identified derivatives that selectively target kinases, cholinesterases, and metabolic enzymes, among others.

Kinase Inhibition: Several studies have focused on thiazole derivatives as kinase inhibitors for anticancer applications. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.gov Similarly, N,4-diaryl-1,3-thiazole-2-amines have been developed as potent inhibitors of tubulin polymerization, a critical process in cell division. The most active compound in one study, 10s, potently inhibited tubulin assembly, leading to antiproliferative effects. nih.gov Other kinases, such as Rho-associated kinase (ROCK II), have also been targeted, with a 4-aryl-5-aminomethyl-thiazole-2-amine derivative showing an IC50 value of 20 nM.

Cholinesterase and Carbonic Anhydrase Inhibition: 2-aminothiazole derivatives have been evaluated for their inhibitory effects on enzymes relevant to neurodegenerative diseases. A study investigating various 2-amino-4-arylthiazoles found potent inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) I and II isoenzymes. The 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative was a particularly effective inhibitor of hCA II, AChE, and BChE, with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively.

Other Enzymes: The inhibitory potential of this class of compounds extends to other enzyme families. For example, certain quinolinyl-iminothiazoline derivatives have been identified as potent, non-competitive inhibitors of alkaline phosphatase, with one derivative exhibiting an IC50 of 0.337 µM and a Kᵢ value of 0.47 µM.

| Thiazole Derivative Class | Target Enzyme | Inhibition Value (IC50 / Kᵢ) | Reference |

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | IC50 = 20 nM | |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | |

| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.008 µM | |

| Quinolinyl-iminothiazolines | Alkaline Phosphatase | IC50 = 0.337 µM |

Receptor Binding Assays (in vitro and competition experiments)

While enzyme inhibition is a major area of investigation for thiazole derivatives, some studies have explored their ability to bind to G protein-coupled receptors (GPCRs) and other cell surface receptors. These studies typically employ radioligand binding assays to determine the affinity (Kᵢ value) of the compounds for specific receptor subtypes.

Research has shown that the 2-aminothiazole scaffold can be adapted to create ligands for adenosine (B11128) receptors. One study reported a series of 2-aminoimidazolyl-thiazole derivatives with improved affinity for A₁, A₂ₐ, and A₃ adenosine receptor subtypes. nih.gov Compound 12b from this series was identified as the most potent and selective ligand for the A₃ receptor, with a Kᵢ value of 0.19 µM. nih.gov

Other investigations have focused on developing 2-aminothiazole derivatives as ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). A series of 2-amino and 2-halo-thiazole compounds demonstrated high affinity for mGlu₅ in rat brain tissue, with Kᵢ values in the nanomolar range. nih.gov Additionally, novel thiazolopyridine derivatives, designed by modifying a known β-adrenoceptor agonist, were evaluated in radioligand binding studies and functional assays, showing selective β₃-adrenoceptor agonist activity.

These findings indicate that the 2-aminothiazole core can be chemically modified to produce ligands with high affinity and selectivity for various receptors, although specific data for 4-(2-methylpropyl) derivatives remains to be elucidated.

Cell-Based Assays for Specific Biological Pathways

Cell Viability and Proliferation Assays (focus on mechanistic insights, excluding cytotoxicity profiles relevant to clinical safety)

The antiproliferative activity of 2-aminothiazole derivatives has been a significant focus of research, particularly in the context of oncology. Cell viability and proliferation assays, such as the MTT or SRB assays, are used to quantify the ability of these compounds to inhibit the growth of cancer cell lines.

Mechanistically, the antiproliferative effects are often linked to the inhibition of key cellular processes. For example, N,4-diaryl-1,3-thiazole-2-amines that inhibit tubulin polymerization directly interfere with microtubule dynamics, which are essential for forming the mitotic spindle during cell division. nih.gov This disruption prevents proper chromosome segregation and ultimately halts cell proliferation. The most potent compound in one such study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), exhibited strong antiproliferative activity with IC50 values ranging from 0.36 to 0.86 µM across three different cancer cell lines. nih.gov

Similarly, derivatives designed to inhibit CDK4/6 prevent the cell from transitioning from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby arresting proliferation. nih.gov This targeted inhibition of cell cycle machinery provides a clear mechanistic basis for the observed reduction in cell viability and proliferation in treated cancer cells.

Apoptosis Induction and Cell Cycle Modulation (in vitro)

Beyond simply halting proliferation (a cytostatic effect), many 2-aminothiazole derivatives have been shown to induce programmed cell death, or apoptosis (a cytotoxic effect). The induction of apoptosis is a desirable characteristic for anticancer agents.

Flow cytometry is a common technique used to study these mechanisms. Using Annexin V/PI staining, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies on bis-thiazole and 4-thiazolidinone (B1220212) derivatives have confirmed their ability to significantly increase the population of apoptotic cells in various cancer cell lines, including breast and ovarian cancer cells.

The mechanism of apoptosis induction can proceed through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. Evidence for the intrinsic pathway includes the reduction of the mitochondrial membrane potential and changes in the expression of Bcl-2 family proteins (e.g., downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax). The activation of key executioner enzymes, such as caspases 3, 7, 8, and 9, is another hallmark of apoptosis induction by these compounds.

In addition to inducing apoptosis, these derivatives often cause cell cycle arrest at specific checkpoints. Treatment of cancer cells with various thiazole analogues has been shown to cause an accumulation of cells in either the G1 or G2/M phase of the cell cycle. nih.gov For instance, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to induce cell cycle arrest in the G0/G1 phase, an effect correlated with an enhanced expression of the cell cycle inhibitor p27/Kip1. Similarly, tubulin-inhibiting thiazoles effectively arrest the cell cycle at the G2/M phase, consistent with their mechanism of disrupting the mitotic spindle. nih.gov

| Derivative Class | Cell Line | Biological Effect | Mechanism | Reference |